molecular formula C20H19N3O5S B2863921 N-(1,3-dioxoisoindolin-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 303015-73-8

N-(1,3-dioxoisoindolin-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2863921
CAS No.: 303015-73-8
M. Wt: 413.45
InChI Key: GUVRKCACRHLTDS-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H19N3O5S and its molecular weight is 413.45. The purity is usually 95%.
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Scientific Research Applications

Virtual Screening and Pharmacokinetics

Research involving virtual screening targeting the urokinase receptor (uPAR) identified several compounds, including analogues of N-(1,3-dioxoisoindolin-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide, for their potential in inhibiting breast tumor metastasis. Studies on these compounds have shown significant effects on invasion, migration, adhesion assays, and angiogenesis in MDA-MB-231 breast cancer cells. Pharmacokinetic analyses revealed promising properties for further development as therapeutic agents against metastasis, highlighting the importance of this compound in cancer research (Wang et al., 2011).

Crystal Structure and Spectroscopy

A study focused on the crystal structure, spectroscopy, SEM analysis, and computational studies of N-(1,3-dioxoisoindolin-2yl)benzamide, a closely related compound, was prepared through the reaction of 2-hydroxy-1H-isoindole-1,3(2H)-dione and 4-chloroaniline. The crystal structure was analyzed using X-ray diffraction, providing insights into its potential applications in material science and drug design (Bülbül et al., 2015).

Synthesis and Bioactivity Study

Another research avenue explored the synthesis, characterization, and bioactivity study of novel benzamides and their metal complexes, including derivatives of this compound. These compounds were evaluated for their antibacterial activity, demonstrating that certain metal complexes exhibit better activities against various bacteria, suggesting the compound's potential in developing new antimicrobial agents (Khatiwora et al., 2013).

Antiepileptic Activity

Phthalimide derivatives bearing amino acid conjugated anilines, including structures related to this compound, were synthesized and evaluated for their antiepileptic activity. The study highlighted compounds with significant latency times in seizure threshold methods, indicating potential applications in the treatment of epilepsy (Asadollahi et al., 2019).

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c24-18(21-16-6-4-5-15-17(16)20(26)22-19(15)25)13-7-9-14(10-8-13)29(27,28)23-11-2-1-3-12-23/h4-10H,1-3,11-12H2,(H,21,24)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVRKCACRHLTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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